An In-depth Technical Guide to the Chemical Properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
This technical guide provides a comprehensive overview of the known chemical and physical properties of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical characteristics, synthesis, and spectral properties, while also touching upon the potential, yet currently undocumented, biological significance based on related molecular structures.
Core Chemical and Physical Properties
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a polysubstituted indole derivative. The presence of the carboxylic acid group and the three methoxy groups on the benzene ring significantly influences its chemical properties, including its acidity, solubility, and potential for intermolecular interactions.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₅ | --INVALID-LINK-- |
| Molecular Weight | 251.24 g/mol | --INVALID-LINK-- |
| CAS Number | 128781-07-7 | --INVALID-LINK-- |
| Appearance | White to off-white solid/powder | --INVALID-LINK-- |
| Melting Point | 152-156 °C | --INVALID-LINK-- |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | --INVALID-LINK-- |
| XLogP3 (Computed) | 1.8 | --INVALID-LINK-- |
| Topological Polar Surface Area | 80.8 Ų | --INVALID-LINK-- |
Synthesis and Purification
The synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid has been reported via a multi-step process. The general approach involves the formation of a substituted indole ester, followed by hydrolysis to the desired carboxylic acid.
Experimental Protocol: Synthesis
A common synthetic route is the Hemetsberger-Knittel indole synthesis followed by saponification.
Step 1: Synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate (Indole Ester Intermediate)
The synthesis of the indole ester precursor is achieved using the Hemetsberger-Knittel methodology. This involves the reaction of an appropriate azido-cinnamate derivative, which upon heating, cyclizes to form the indole ring.
Step 2: Saponification to 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
The methyl ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or ethanol, followed by acidification. A reported protocol achieved a maximum yield of 85% for this step.
A general procedure for saponification is as follows:
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Dissolve the methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate in a mixture of methanol and water.
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Add a solution of sodium hydroxide and heat the mixture to reflux.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
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Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
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Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification
Purification of the final product can be achieved by recrystallization from an appropriate solvent system. Given its solubility profile, a mixture of a polar solvent like methanol or ethanol with water could be a suitable choice.
Spectroscopic Characterization
While specific spectra for 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid are available from commercial sources, detailed peak analyses are not widely published.[1] The expected spectral features are outlined below based on the compound's structure and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of the title compound is expected to show characteristic signals for the indole ring protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The exact chemical shifts would need to be determined experimentally.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carboxylic acid, expected around 1680-1710 cm⁻¹.
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N-H stretching of the indole ring, typically around 3300-3500 cm⁻¹.
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C-O stretching bands for the methoxy groups and the carboxylic acid.
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Aromatic C-H and C=C stretching and bending vibrations.
For comparison, a detailed study on a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, provides extensive analysis of its IR spectrum, which can serve as a useful reference.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, methoxy groups, and cleavage of the indole ring.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific published data on the biological activity, mechanism of action, or interaction with signaling pathways for 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. However, the indole-2-carboxylic acid scaffold is present in a number of biologically active molecules, suggesting potential areas for future investigation for this specific derivative.
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Anticancer Potential: Derivatives of indole-2-carboxylic acid have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are enzymes implicated in tumor immune evasion.
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Antiviral Activity: The indole nucleus is a key feature in some HIV-1 integrase inhibitors, where it can chelate with magnesium ions in the enzyme's active site.[2]
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Neurological Activity: The indole structure is a well-known pharmacophore that interacts with various receptors in the central nervous system, including serotonin receptors.[3] The methoxy groups on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its ability to cross the blood-brain barrier and its affinity for specific receptors.
Given the lack of specific biological data, a signaling pathway diagram cannot be constructed. Instead, a logical workflow for the initial biological evaluation of this compound is proposed below.
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate a typical workflow for the synthesis and characterization, and a proposed workflow for the initial biological screening of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid.
Conclusion
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is a readily synthesizable indole derivative with well-defined physical properties. While its spectroscopic characteristics can be inferred from its structure, detailed public data is sparse. The most significant knowledge gap remains in its biological activity. Based on the activities of related indole-2-carboxylic acid derivatives, this compound represents an interesting candidate for screening in anticancer and neurological disease-focused drug discovery programs. Further research is required to elucidate its specific biological targets and mechanisms of action.
